2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H27N5O and its molecular weight is 341.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-HIV Activity
- Study on Nitroimidazoles Derivatives: A study synthesized derivatives of this compound and evaluated them for anti-HIV activity. They aimed to develop new non-nucleoside reverse transcriptase inhibitors. These compounds showed potential activity against HIV-1 and HIV-2 in MT-4 cells (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Antibacterial and Antifungal Properties
- Synthesis of Azole-containing Piperazine Derivatives: Another study reported the design and synthesis of azole-containing piperazine derivatives, including the subject compound. These were tested for antibacterial, antifungal, and cytotoxic activities, showing moderate to significant antimicrobial efficacy (Gan, Fang, & Zhou, 2010).
Corrosion Inhibition
- Study on Benzimidazole Derivatives: In the field of materials science, derivatives of this compound were used as corrosion inhibitors for steel in hydrochloric acid. The study found that these inhibitors effectively prevent corrosion, highlighting their potential industrial applications (Yadav et al., 2016).
Anti-inflammatory Activity
- Investigation of Imidazole Derivatives: A research focused on synthesizing novel imidazole derivatives and testing them for anti-inflammatory activity. This study underscores the compound's potential in developing new anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).
ACAT-1 Inhibition
- Discovery of a Clinical Candidate: A specific derivative of the compound was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, suggesting its potential in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of chemical and biological properties .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O/c25-19(24-8-4-1-5-9-24)15-23-12-10-22(11-13-23)14-18-20-16-6-2-3-7-17(16)21-18/h2-3,6-7H,1,4-5,8-15H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQVSPUVVBIUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.